WS3-10 Exhibits Superior Diagnostic Accuracy for Leiomyosarcoma Compared to Standard Myogenic Markers
In a comparative immunohistochemical study of 900 soft tissue tumors, WS3-10 (Transgelin) demonstrated superior diagnostic performance for leiomyosarcomas compared to the four most widely used myogenic markers: smooth muscle actin (SMA), desmin, h-caldesmon, and calponin. WS3-10 achieved the highest sensitivity (83%), specificity (82%), and accuracy (83%) among all tested markers [1].
| Evidence Dimension | Diagnostic accuracy for leiomyosarcoma |
|---|---|
| Target Compound Data | Sensitivity: 83%, Specificity: 82%, PPV: 67%, NPV: 92%, Accuracy: 83% |
| Comparator Or Baseline | Smooth Muscle Actin (Se: 75%, Sp: 83%, A: 81%); Desmin (Se: 45%, Sp: 88%, A: 75%); h-Caldesmon (Se: 50%, Sp: 90%, A: 78%); Calponin (Se: 76%, Sp: 70%, A: 71%) |
| Quantified Difference | WS3-10 showed 8% higher sensitivity than SMA, 38% higher than desmin, and 33% higher than h-caldesmon. Its overall accuracy was 2-12% higher than comparators. |
| Conditions | Immunohistochemical analysis of 900 soft tissue tumors, including leiomyosarcomas and other sarcomas including GIST |
Why This Matters
This data supports the selection of WS3-10 as a preferred immunohistochemical marker for confirming smooth muscle differentiation in challenging diagnostic cases.
- [1] Robin YM, et al. Transgelin is a novel marker of smooth muscle differentiation that improves diagnostic accuracy of leiomyosarcomas: a comparative immunohistochemical reappraisal of myogenic markers in 900 soft tissue tumors. Mod Pathol. 2013;26(4):502-10. View Source
